4-{[4-(2-BROMOBENZYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL
Description
4-{[4-(2-Bromobenzyl)piperazino]methyl}-2,6-dimethoxyphenol is a phenolic derivative featuring a piperazine ring substituted with a 2-bromobenzyl group and a methylene bridge connecting the piperazine to a 2,6-dimethoxyphenol core.
Properties
IUPAC Name |
4-[[4-[(2-bromophenyl)methyl]piperazin-1-yl]methyl]-2,6-dimethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O3/c1-25-18-11-15(12-19(26-2)20(18)24)13-22-7-9-23(10-8-22)14-16-5-3-4-6-17(16)21/h3-6,11-12,24H,7-10,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDARZOCGNSEQCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)CC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{[4-(2-BROMOBENZYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL typically involves multiple stepsThe reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-{[4-(2-BROMOBENZYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-{[4-(2-BROMOBENZYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-{[4-(2-BROMOBENZYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity. The compound can also interfere with cellular pathways, leading to changes in cell function and viability. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on quinolonecarboxylic acid derivatives (e.g., compounds 5j–5m) with piperazine-based sulfonyl substituents . While these compounds share a piperazine moiety with the target molecule, critical structural and functional differences exist:
Structural Differences
Spectroscopic Data
- Target Compound: Expected ¹H-NMR signals include aromatic protons (δ 6.5–7.5 ppm for bromobenzyl and phenol), methoxy groups (δ ~3.8 ppm), and piperazine protons (δ ~2.5–3.5 ppm). No experimental data provided.
- Compounds: ¹H-NMR confirmed sulfonyl-linked substituents (e.g., 5j showed a singlet for the quinolone C-2 proton at δ 8.60 ppm and cyclopropyl protons at δ 1.15–1.35 ppm) .
Regulatory Status
Key Research Findings from Evidence
Substituent Impact: In , sulfonyl substituents (e.g., CF₃, Cl) on piperazine were critical for enhancing antimicrobial activity in quinolone derivatives . The 2-bromobenzyl group in the target compound may confer distinct physicochemical properties (e.g., lipophilicity) but requires empirical validation.
Synthetic Efficiency : High yields (76–80%) in suggest that sulfonylation is a robust method for piperazine functionalization . The target compound’s synthesis (if via alkylation) may face challenges like steric hindrance from the 2-bromobenzyl group.
Spectral Characterization: ¹³C-NMR in confirmed quinolone carbonyl signals (δ ~165–175 ppm), whereas the target compound’s phenol carbonyl (if present) would differ significantly .
Biological Activity
The compound 4-{[4-(2-bromobenzyl)piperazino]methyl}-2,6-dimethoxyphenol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 420.30 g/mol. The structure features a piperazine ring substituted with a bromobenzyl group and a methoxyphenol moiety, which may contribute to its pharmacological profile.
Antidepressant and Anxiolytic Effects
Research indicates that compounds similar to This compound may exhibit antidepressant and anxiolytic effects. A study on related piperazine derivatives demonstrated their ability to modulate central nervous system (CNS) activity, showing both stimulant and depressant effects depending on the specific structure of the compound used. Notably, compounds with bromine substitutions displayed enhanced efficacy in animal models for anxiety and depression .
The proposed mechanism for the biological activity of this class of compounds often involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. The piperazine moiety is known to interact with various receptors, including serotonin receptors (5-HT) and dopamine receptors (D2), which are crucial in mood regulation .
Study 1: CNS Activity Evaluation
In a pharmacological evaluation involving mice, compounds structurally related to This compound were tested for their effects on anxiety and depression. The study utilized the tetrabenazine antagonism model to assess antidepressant activity. Results indicated that certain derivatives exhibited significant antidepressant-like effects at doses ranging from 17 mg/kg to 50 mg/kg .
Study 2: Anticonvulsant Properties
Another investigation focused on the anticonvulsant properties of similar piperazine derivatives. The study found that specific substitutions on the benzyl ring could enhance anticonvulsant activity, suggesting that This compound might also possess protective effects against seizure-induced neurotoxicity .
Data Tables
| Study | Activity | Dosage (mg/kg) | Outcome |
|---|---|---|---|
| Study 1 | Antidepressant | 17-50 | Significant effect observed |
| Study 2 | Anticonvulsant | Varies | Protective effects noted |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
